molecular formula C21H25FN2O3 B248450 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B248450
M. Wt: 372.4 g/mol
InChI Key: PWGBYFWJTUTGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine, also known as EFDP, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFDP belongs to the piperazine class of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth and survival. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are important targets for cancer therapy.
Biochemical and Physiological Effects
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can pose a challenge for its use in certain experimental settings.

Future Directions

There is a growing interest in exploring the potential therapeutic applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on elucidating the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine and identifying its molecular targets. Moreover, the development of new formulations and delivery systems for 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine could enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine can be synthesized using a multistep process, which involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 3-fluorobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The final compound is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine, which is attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine

Molecular Formula

C21H25FN2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C21H25FN2O3/c1-3-27-20-13-16(7-8-19(20)26-2)15-23-9-11-24(12-10-23)21(25)17-5-4-6-18(22)14-17/h4-8,13-14H,3,9-12,15H2,1-2H3

InChI Key

PWGBYFWJTUTGKF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC

Origin of Product

United States

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